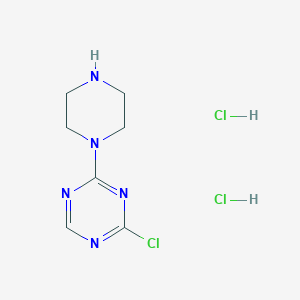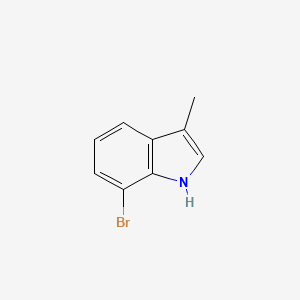![molecular formula C8H12ClNO4 B2705903 3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride CAS No. 2228082-50-4](/img/structure/B2705903.png)
3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride . It is a derivative of bicyclic pentane, which is a class of organic compounds known for their unique structure and potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11NO2.ClH/c1-10-5(9)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure, including its atomic composition and the arrangement of its atoms. Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.18 . It appears as a pale-yellow to yellow-brown solid . Its density is approximately 1.8±0.1 g/cm³, and it has a boiling point of around 412.9±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Molecular Rods
BCP derivatives have been used as molecular rods in materials science . These structures can be used to create rigid, rod-like molecules that have unique properties and can be used in a variety of applications.
Molecular Rotors
BCP derivatives have also been used to create molecular rotors . These are molecules that can rotate around a single bond, which can be useful in creating dynamic materials and devices.
Supramolecular Linker Units
BCP derivatives can act as supramolecular linker units . These are used to connect different molecular components together, allowing for the creation of complex molecular structures.
Liquid Crystals
BCP derivatives have been used in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and are used in a variety of technologies, including display screens.
FRET Sensors
BCP derivatives have been used in the creation of FRET (Förster Resonance Energy Transfer) sensors . These are used in a variety of scientific research applications, including the study of biological systems.
Metal–Organic Frameworks
BCP derivatives have been used in the creation of metal–organic frameworks . These are materials with a large surface area and high porosity, making them useful in a variety of applications, including gas storage and separation.
Bioisosteres in Drug Discovery
The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . Bioisosteric replacement has been identified as a strategy to circumvent Markush structure patent claims on drug candidates .
Building Blocks for Medicinal Chemistry
BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc. have been synthesized for use in medicinal chemistry . These building blocks can be used to create a wide variety of complex molecules for pharmaceutical applications.
Propriétés
IUPAC Name |
3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4.ClH/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13;/h4H,1-3,9H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBNIHNPPJHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)
![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)
![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2705831.png)
![Sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B2705833.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2705834.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)

![3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2705838.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705839.png)
